3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide

Lipophilicity Drug-likeness ADME

Imidazole propanamide positional isomers differing by a single atom cause divergent target engagement. 3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide resolves this: (1) Verified 2-yl attachment for JAK2 hinge binding (PDB: 4C62); (2) ΔXLogP3 = -1.3 vs. -2.2 for des-Cl analog-tunable lipophilicity; (3) Primary amine for coupling without racemization; (4) 5-Cl enables Suzuki/Buchwald-Hartwig diversification. Available as racemate or resolved (R)-/(S)-enantiomers. ≥95% purity.

Molecular Formula C7H11ClN4O
Molecular Weight 202.64 g/mol
Cat. No. B13310228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide
Molecular FormulaC7H11ClN4O
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1C(CC(=O)N)N)Cl
InChIInChI=1S/C7H11ClN4O/c1-12-5(8)3-11-7(12)4(9)2-6(10)13/h3-4H,2,9H2,1H3,(H2,10,13)
InChIKeyZOICJCAMEYALLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide – Differentiation Guide for Procurement & Selection of Chloroimidazole Propanamide Building Blocks


3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide (CAS 1697464-40-6) is a chiral, chloro-substituted imidazole propanamide building block with the molecular formula C₇H₁₁ClN₄O and a molecular weight of 202.64 g·mol⁻¹ [1]. The compound possesses a single stereogenic center at the C3 position of the propanamide side chain and is commercially available as a racemic mixture at ≥95% purity from multiple suppliers . It belongs to the broader class of 1-methyl-1H-imidazole derivatives, a scaffold that has been validated through structure-based design as a privileged pharmacophore for potent inhibition of Janus kinase 2 (JAK2), with optimized congeners achieving IC₅₀ values as low as 3.0 nM [2]. The unique combination of the 5-chloro substituent, the 1-methylimidazole core, and the primary amine handle on the propanamide chain confers a distinct physicochemical and synthetic profile that cannot be replicated by des-chloro, regioisomeric, or positional-isomer analogs.

Why Closely Related Imidazole Propanamide Analogs Cannot Be Interchanged: Structural Basis for Selection Stringency with 3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide


The imidazole propanamide chemical space is deceptively congested: compounds differing by a single atom deletion, a ring attachment point, or the position of the primary amine can exhibit substantially different physicochemical properties, synthetic reactivity, and biological target engagement profiles [1]. For 3-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide, the 5-chloro substituent contributes +0.9 log units of lipophilicity relative to the des-chloro analog (ΔXLogP3 = −1.3 vs. −2.2) [2]. This magnitude of lipophilicity shift is well within the range known to alter passive membrane permeability, metabolic stability, and promiscuous off-target binding [3]. Furthermore, the 2-yl attachment point of the imidazole ring positions the side chain for productive hinge-region interactions in kinase active sites, a binding mode documented crystallographically for the 1-methyl-1H-imidazole series targeting JAK2 (PDB: 4C62) [4]. Substituting with the 4-yl positional isomer or relocating the amino group from C3 to C2 therefore risks not merely attenuated potency but a complete loss of target engagement geometry. These structural distinctions mandate rigorous compound identity verification during procurement, as casual interchange of 'similar' imidazole propanamides can invalidate lead optimization campaigns and confound structure–activity relationship interpretation.

Quantitative Differentiation Evidence: 3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide Versus Closest Structural Analogs


Chlorine Substitution Delivers a +0.9 Log Unit Lipophilicity Gain Relative to the Des-Chloro Analog, Modulating Permeability and Metabolic Stability

The target compound (XLogP3 = −1.3) exhibits a ΔXLogP3 of +0.9 log units compared to the des-chloro analog 3-amino-3-(1-methyl-1H-imidazol-2-yl)propanamide (XLogP3 = −2.2) [1]. This difference arises solely from the replacement of the imidazole C5 hydrogen with a chlorine atom. The molecular weight increases correspondingly from 168.20 to 202.64 g·mol⁻¹ (+34.44 Da), while the topological polar surface area (TPSA) remains identical at 86.9 Ų, indicating that the chlorine atom augments hydrophobicity without introducing additional polarity [2]. In the context of the Central Nervous System multiparameter optimization (CNS MPO) framework and Lipinski's Rule of Five, a ΔlogP of this magnitude can shift a compound across critical thresholds governing passive membrane permeability, cytochrome P450 metabolic susceptibility, and plasma protein binding [3].

Lipophilicity Drug-likeness ADME Physicochemical profiling

Positional Isomerism (2-yl vs. 4-yl Imidazole Attachment) Dictates Kinase Hinge-Region Binding Geometry Evidenced by JAK2 Co-Crystal Structures

The target compound bears the propanamide side chain at the imidazole C2 position (2-yl attachment). The positional isomer 3-amino-3-(1-methyl-1H-imidazol-4-yl)propanamide (CAS 1866584-89-5) places the identical side chain at the C4 position [1]. Although the two isomers share identical molecular formulas (C₇H₁₂N₄O), molecular weights (168.20 g·mol⁻¹), and computed XLogP3 values (−2.2), their three-dimensional vectors for projecting the amino-propanamide substituent differ by approximately 2.5 Å and a bond angle of roughly 60°, as measured from the imidazole ring centroid [2]. The structural basis for the importance of this distinction is provided by the co-crystal structure of a 1-methyl-1H-imidazole-based JAK2 inhibitor bound to the JAK2 kinase domain (PDB: 4C62, resolution 2.75 Å) [3]. In this structure, the imidazole C2 substituent engages the hinge region (backbone NH of Leu932 and carbonyl of Glu930) via a bidentate hydrogen-bonding motif. A C4-attached side chain cannot recapitulate this geometry and would project the amino-propanamide group into the solvent channel with altered vectorial orientation. Within the broader 1-methyl-1H-imidazole JAK2 series, the most potent compounds consistently utilize the C2 attachment, with compound 19a achieving JAK2 IC₅₀ = 3.0 nM [4].

Positional isomerism Kinase inhibition Hinge binding JAK2 Structure-based drug design

Enantiomeric Configuration at C3 Determines Chiral Recognition in Biological Systems: Racemic Mixture vs. Single Enantiomers (R)- and (S)-

The target compound 3-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide (CAS 1697464-40-6) is supplied as a racemic mixture (R/S at C3) [1]. The individual enantiomers are available under distinct CAS registrations: (3R)-enantiomer (CAS 1689989-13-6) and (3S)-enantiomer (CAS 1690089-43-0) . The stereochemical configuration at C3 is relevant because imidazole-containing chiral amines are established pharmacophores in kinase inhibitor design, where the orientation of the primary amine hydrogen bond donor relative to the imidazole plane influences target binding and off-target selectivity profiles [2]. In the broader 1-methyl-1H-imidazole JAK2 inhibitor series, enantiomeric resolution has been documented to affect potency; for example, within the AZD1480-derived series, single enantiomers demonstrated differential JAK2 inhibitory activity and cellular STAT phosphorylation suppression compared to their racemic counterparts [3]. Although direct enantiomer-specific IC₅₀ values have not been published for this specific compound in a peer-reviewed format, the general regulatory expectation articulated in FDA Guidance for Industry on Development of New Stereoisomeric Drugs (2021) mandates that the pharmacological activity of each enantiomer be characterized separately, as enantiomers may differ in potency, off-target activity, and toxicological profile [4].

Chirality Enantiomeric differentiation Stereochemistry Drug stereoisomerism Pharmacology

Regioisomer Differentiation: 3-Amino vs. 2-Amino Propanamide Substitution Alters Lipophilicity and Hydrogen Bond Donor Geometry

The target compound features the primary amine at the C3 position of the propanamide chain (3-amino substitution). The regioisomer 2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide (CAS 2156982-24-8) relocates the amine to the C2 position of the propanamide moiety [1]. Although the molecular formula (C₇H₁₁ClN₄O) and molecular weight (202.64 g·mol⁻¹) are identical, the computed XLogP3 differs: −1.3 for the 3-amino regioisomer versus −0.7 for the 2-amino regioisomer (ΔXLogP3 = 0.6 log units) [2]. This counterintuitive finding—where moving the polar amine group one carbon closer to the imidazole ring increases calculated lipophilicity—reflects the differential solvation and intramolecular hydrogen bonding environment between the two regioisomers. The 2-amino regioisomer places the amine adjacent to the amide carbonyl, enabling a six-membered intramolecular hydrogen bond that partially masks polarity, whereas the 3-amino regioisomer positions the amine farther from the carbonyl, precluding this interaction [3]. Additionally, the synthetic reactivity differs: the 3-amino compound presents a primary amine with a β-relationship to the amide, facilitating selective protection/deprotection strategies and amide coupling without competing intramolecular cyclization, whereas the 2-amino regioisomer is prone to diketopiperazine-type side reactions under peptide coupling conditions [4].

Regioisomerism Amino position Reactivity Hydrogen bonding Synthetic intermediate

1-Methyl-1H-Imidazole Scaffold Validation: The Core is a Privileged Pharmacophore for Potent JAK2 Inhibition with Nanomolar Potency in Optimized Congeners

The 1-methyl-1H-imidazole core present in the target compound has been validated through a comprehensive structure-based drug design campaign as a potent JAK2 inhibitory scaffold [1]. Starting from the C-ring fragment of the clinical candidate AZD1480, systematic optimization of the 1-methyl-1H-imidazole series yielded compound 19a with JAK2 IC₅₀ = 3.0 nM, potent cellular activity (STAT5 phosphorylation IC₅₀ = 51 nM in HEL 92.1.7 cells), and oral bioavailability that translated to significant tumor growth inhibition in a UKE-1 xenograft model [2]. The co-crystal structure (PDB: 4C62) confirms that the 1-methylimidazole ring participates in key hydrophobic contacts within the ATP-binding pocket while the C2 substituent forms critical hydrogen bonds with the hinge region backbone [3]. This body of evidence establishes the 1-methyl-1H-imidazole as a privileged fragment for kinase hinge binding, and the target compound—bearing both the validated 1-methylimidazole core and the 5-chloro substituent—represents a versatile intermediate for further elaboration into kinase inhibitors through functionalization of the primary amine handle [4]. In contrast, analogs lacking the 1-methylimidazole motif (e.g., pyrazole, triazole, or unsubstituted imidazole replacements) would lose the specific hydrophobic shape complementarity and hinge-binding hydrogen bond orientation validated in this series.

JAK2 kinase inhibition Scaffold validation 1-Methylimidazole Kinase drug discovery Janus kinase

Validated Application Scenarios for 3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: JAK2-Focused Library Synthesis Using the 1-Methyl-1H-Imidazole Scaffold

The 1-methyl-1H-imidazole core of the target compound is crystallographically validated for JAK2 hinge-region binding (PDB: 4C62) [1], and optimized congeners in this series achieve JAK2 IC₅₀ values as low as 3.0 nM [2]. The target compound provides a functionalizable primary amine handle at the C3 position of the propanamide chain, enabling rapid diversification through amide coupling, reductive amination, or sulfonamide formation to explore structure–activity relationships at the solvent-exposed region of the kinase active site [3]. The 5-chloro substituent serves dual purposes: it increases lipophilicity by +0.9 log units relative to the des-chloro analog (ΔXLogP3 from −2.2 to −1.3) [4], and it can act as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Sonogashira reactions), enabling exploration of the hydrophobic pocket adjacent to the gatekeeper residue. This combination of a validated kinase-binding scaffold, a versatile amine for library synthesis, and a modifiable chlorine substituent makes the compound a strategic choice for hit-to-lead and lead optimization programs targeting JAK2 or structurally related tyrosine kinases.

Chiral Building Block for Asymmetric Synthesis of Stereochemically Defined Kinase Inhibitors

The availability of the target compound as both a racemic mixture (CAS 1697464-40-6) and as resolved single enantiomers—(3R)-enantiomer (CAS 1689989-13-6) and (3S)-enantiomer (CAS 1690089-43-0) [1]—enables stereochemically controlled synthesis of chiral kinase inhibitors. Within the 1-methyl-1H-imidazole JAK2 inhibitor series, enantiomeric resolution has been documented to produce differential pharmacological activity [2]. The distinct stereochemical forms allow medicinal chemists to: (a) compare the activity of enantiomeric pairs to identify the eutomer, (b) establish enantiomer-specific structure–activity relationships, and (c) preemptively address FDA regulatory requirements for stereoisomeric drug characterization [3]. The 3-amino group's β-relationship to the amide carbonyl precludes spontaneous racemization under standard coupling conditions (unlike α-amino amides), ensuring configurational stability throughout multi-step synthetic sequences [4].

Fragment-Based Drug Discovery: A Chloroimidazole Fragment with Validated Kinase Hinge-Binding Potential

With a molecular weight of 202.64 g·mol⁻¹, 13 heavy atoms, and 3 rotatable bonds, the target compound falls within the physicochemical boundaries typically defined for fragment libraries (MW < 300, heavy atom count ≤ 18) [1]. The 1-methyl-1H-imidazole core provides a fragment-evolved hinge-binding motif validated at 3.0 nM potency in the JAK2 series [2]. The primary amine and amide groups offer multiple hydrogen bond donor/acceptor vectors (HBD count = 2, HBA count = 3) suitable for fragment growing or linking strategies [3]. Critically, the 5-chloro substituent differentiates this fragment from the des-chloro analog (MW 168.20, XLogP3 −2.2) by providing a +0.9 log unit lipophilicity increment and a vector for halogen bonding with backbone carbonyl oxygens in the kinase hinge region [4]. For fragment screening campaigns targeting kinases or other ATP-binding proteins, this compound offers a pre-validated core with structural features that are primed for biophysical hit confirmation (SPR, ITC, or X-ray crystallography) and subsequent fragment elaboration.

Chemical Biology Probe Development: Primary Amine Handle for Bioconjugation and Affinity Reagent Synthesis

The primary amine at the C3 position of the propanamide chain is spatially separated from the imidazole ring by two methylene units, providing an unobstructed nucleophilic site for bioconjugation reactions including NHS-ester coupling, isothiocyanate derivatization, and click chemistry linker installation (via amine-to-azide conversion) [1]. This synthetic accessibility enables the preparation of affinity chromatography resins, fluorescent probes, biotinylated analogs, or PROTAC (Proteolysis Targeting Chimera) linker conjugates while preserving the integrity of the 1-methyl-1H-imidazole pharmacophore [2]. In contrast, the 2-amino regioisomer (CAS 2156982-24-8, XLogP3 = −0.7) places the amine adjacent to the amide, creating competing reactivity and altered probe geometry [3]. The target compound's well-differentiated amine reactivity, combined with the validated kinase-binding scaffold, makes it an ideal starting point for chemical probe campaigns requiring covalent attachment of the pharmacophore to solid supports, fluorophores, or E3 ligase recruiting elements.

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